Cas no 2172052-49-0 (7-chloro-3-(2-ethoxyethyl)-3H-1,2,3triazolo4,5-dpyrimidine)

7-chloro-3-(2-ethoxyethyl)-3H-1,2,3triazolo4,5-dpyrimidine 化学的及び物理的性質
名前と識別子
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- 7-chloro-3-(2-ethoxyethyl)-3H-1,2,3triazolo4,5-dpyrimidine
- 2172052-49-0
- 7-chloro-3-(2-ethoxyethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- EN300-1582302
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- インチ: 1S/C8H10ClN5O/c1-2-15-4-3-14-8-6(12-13-14)7(9)10-5-11-8/h5H,2-4H2,1H3
- InChIKey: IKYUKMZAFRFCNM-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=NC=N1)N(CCOCC)N=N2
計算された属性
- 精确分子量: 227.0573877g/mol
- 同位素质量: 227.0573877g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 65.7Ų
7-chloro-3-(2-ethoxyethyl)-3H-1,2,3triazolo4,5-dpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1582302-1000mg |
7-chloro-3-(2-ethoxyethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
2172052-49-0 | 1000mg |
$971.0 | 2023-09-24 | ||
Enamine | EN300-1582302-50mg |
7-chloro-3-(2-ethoxyethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
2172052-49-0 | 50mg |
$816.0 | 2023-09-24 | ||
Enamine | EN300-1582302-1.0g |
7-chloro-3-(2-ethoxyethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
2172052-49-0 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1582302-100mg |
7-chloro-3-(2-ethoxyethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
2172052-49-0 | 100mg |
$855.0 | 2023-09-24 | ||
Enamine | EN300-1582302-250mg |
7-chloro-3-(2-ethoxyethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
2172052-49-0 | 250mg |
$893.0 | 2023-09-24 | ||
Enamine | EN300-1582302-2500mg |
7-chloro-3-(2-ethoxyethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
2172052-49-0 | 2500mg |
$1903.0 | 2023-09-24 | ||
Enamine | EN300-1582302-5000mg |
7-chloro-3-(2-ethoxyethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
2172052-49-0 | 5000mg |
$2816.0 | 2023-09-24 | ||
Enamine | EN300-1582302-10000mg |
7-chloro-3-(2-ethoxyethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
2172052-49-0 | 10000mg |
$4176.0 | 2023-09-24 | ||
Enamine | EN300-1582302-500mg |
7-chloro-3-(2-ethoxyethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
2172052-49-0 | 500mg |
$933.0 | 2023-09-24 |
7-chloro-3-(2-ethoxyethyl)-3H-1,2,3triazolo4,5-dpyrimidine 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
7-chloro-3-(2-ethoxyethyl)-3H-1,2,3triazolo4,5-dpyrimidineに関する追加情報
Professional Introduction to 7-chloro-3-(2-ethoxyethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine (CAS No. 2172052-49-0)
7-chloro-3-(2-ethoxyethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine, a compound with the chemical identifier CAS No. 2172052-49-0, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the triazolopyrimidine class, a scaffold that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro substituent and an ethoxyethyl side chain, contribute to its unique chemical properties and reactivity, making it a valuable candidate for further investigation in drug discovery and medicinal chemistry.
The triazolopyrimidine core is a well-documented motif in medicinal chemistry, known for its ability to modulate various biological pathways. Specifically, compounds within this class have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The 7-chloro group at the 7-position of the pyrimidine ring enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are crucial for derivatization and functionalization. Meanwhile, the 3-(2-ethoxyethyl) side chain introduces hydrophobicity and flexibility, which can influence both the solubility and binding affinity of the compound.
Recent studies have highlighted the importance of triazolopyrimidines in developing novel antiviral and anticancer agents. For instance, derivatives of this class have been investigated for their ability to disrupt viral replication cycles by inhibiting essential enzymes such as polymerases or proteases. The CAS No. 2172052-49-0 compound itself has been explored in several preclinical studies for its potential role in targeting specific oncogenic pathways. Its structural analogs have demonstrated efficacy in preclinical models by interfering with signal transduction cascades that are aberrantly activated in cancer cells.
The synthesis of 7-chloro-3-(2-ethoxyethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine involves a multi-step process that typically begins with the condensation of appropriate precursors under controlled conditions. The introduction of the chloro group at the 7-position is often achieved through electrophilic aromatic substitution reactions, while the ethoxyethyl side chain is typically incorporated via nucleophilic alkylation or etherification reactions. The choice of synthetic route can significantly impact the yield and purity of the final product, underscoring the importance of optimizing reaction conditions and purification techniques.
In terms of pharmacokinetic properties, the presence of both polar (chloro group) and non-polar (ethoxyethyl side chain) functional groups suggests that this compound may exhibit balanced solubility characteristics. This is particularly advantageous for drug development, as it can enhance oral bioavailability while minimizing toxicity. Additionally, computational modeling studies have been employed to predict binding interactions between this compound and target proteins. These simulations have provided valuable insights into how structural modifications might improve binding affinity and selectivity.
The biological activity of 7-chloro-3-(2-ethoxyethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine has been evaluated in various cellular and biochemical assays. Preliminary results indicate that it exhibits inhibitory effects on several kinases that are overexpressed in tumor cells. Furthermore, its ability to induce apoptosis in cancer cell lines has been observed in vitro, suggesting potential therapeutic applications in oncology. These findings have prompted further investigation into its mechanism of action and potential clinical utility.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The synthesis and characterization of compounds like 7-chloro-3-(2-ethoxyethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine are just one part of this complex process. Additional steps include formulation development, toxicology studies, and clinical trials to ensure safety and efficacy before market approval. The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design has accelerated this process significantly over recent years.
The future prospects for 7-chloro-3-(2-ethoxyethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine are promising given its unique structural features and demonstrated biological activity. Ongoing research aims to optimize its pharmacological properties through rational molecular design and derivatization strategies. By fine-tuning key structural elements such as substituent size and electronic distribution, scientists hope to enhance potency while minimizing off-target effects.
In conclusion,7-chloro-3-(2-ethoxyethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine represents a significant contribution to modern pharmaceutical chemistry. Its synthesis presents unique challenges due to its complex structure but offers substantial rewards through potential therapeutic applications.CAS No. 2172052-49-0 serves as an important identifier for researchers studying this compound further.The chloro substituent at position 7 plays a crucial role in modulating reactivity whilethe ethoxyethyl side chain contributes hydrophobicity necessary for optimal pharmacokinetics.
The integration of advanced computational methods alongside traditional experimental approaches will be essential for unlocking its full potential as a pharmaceutical agent.
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